Leflunomide-d4

Übersicht

Beschreibung

Leflunomid-d4 ist eine deuterierte Form von Leflunomid, einem Pyrimidinsynthese-Inhibitor, der hauptsächlich als krankheitsmodifizierendes Antirheumatikum (DMARD) eingesetzt wird. Leflunomid-d4 wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und den Metabolismus von Leflunomid zu untersuchen, da es Deuteriumatome enthält, die mithilfe der Massenspektrometrie nachgewiesen werden können.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Leflunomid-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Leflunomidmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Eine gängige Methode beinhaltet die Verwendung deuterierter Lösungsmittel im letzten Schritt der Synthese, um Wasserstoffatome gegen Deuterium auszutauschen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Leflunomid-d4 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Der Produktionsprozess ist optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Leflunomide-d4 involves the incorporation of deuterium atoms into the Leflunomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated solvents in the final step of the synthesis to exchange hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

Leflunomid-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Leflunomid-d4 kann oxidiert werden, um seinen aktiven Metaboliten Teriflunomid-d4 zu bilden.

Reduktion: Reduktionsreaktionen können Leflunomid-d4 in seine Vorläuferverbindungen zurückverwandeln.

Substitution: Leflunomid-d4 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Das Hauptprodukt ist Teriflunomid-d4.

Reduktion: Die Hauptprodukte sind die Vorläuferverbindungen von Leflunomid-d4.

Substitution: Die Produkte hängen von der spezifischen Substitutionsreaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Leflunomid-d4 wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Pharmakokinetik: Studium der Absorption, Verteilung, des Metabolismus und der Ausscheidung von Leflunomid.

Metabolismusstudien: Untersuchung der Stoffwechselwege und Identifizierung von Metaboliten.

Arzneimittelentwicklung: Einsatz bei der Entwicklung neuer Medikamente und Formulierungen.

Biologische Forschung: Studium der Auswirkungen von Leflunomid auf biologische Systeme.

Medizinische Forschung: Untersuchung des therapeutischen Potenzials und der Wirkmechanismen von Leflunomid bei verschiedenen Krankheiten.

Wirkmechanismus

Leflunomid-d4 übt seine Wirkung aus, indem es das Enzym Dihydroorotat-Dehydrogenase (DHODH) hemmt, das an der De-novo-Synthese von Pyrimidinen beteiligt ist. Diese Hemmung führt zu einer Abnahme der Produktion von Pyrimidinen, die für die DNA- und RNA-Synthese unerlässlich sind. Dadurch hemmt Leflunomid-d4 die Proliferation von schnell teilenden Zellen, wie z. B. aktivierten Lymphozyten, und übt immunmodulatorische und entzündungshemmende Wirkungen aus .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Leflunomide-d4's applications are primarily observed in the following areas:

- Rheumatoid Arthritis : Leflunomide is effective in reducing symptoms and preventing joint damage in patients with rheumatoid arthritis. Clinical studies have shown that it improves clinical outcomes and delays radiologic progression compared to placebo and other DMARDs such as methotrexate and sulfasalazine .

- Psoriatic Arthritis : Although leflunomide is indicated for psoriatic arthritis, its efficacy specifically for skin lesions has not been established to the same extent as for joint symptoms. Nevertheless, it remains a viable option for managing systemic symptoms associated with this condition .

- Cancer Treatment : Research has explored the potential of leflunomide as an adjunctive treatment in various cancers due to its mechanism of action that inhibits rapidly dividing cells. However, it has not received FDA approval for this indication .

Efficacy in Rheumatoid Arthritis

A prospective study involving over 1000 patients demonstrated that leflunomide effectively suppresses rheumatoid arthritis symptoms with a safety profile comparable to other DMARDs. The study highlighted that adverse effects were manageable with regular monitoring of liver function .

Combined Therapy

Research indicates that combining leflunomide with methotrexate enhances efficacy without significantly increasing adverse events. A meta-analysis showed that this combination therapy resulted in better clinical outcomes than methotrexate alone over extended periods .

Safety Profile

This compound is generally well-tolerated; however, it can lead to hepatotoxicity in some patients. Regular monitoring of liver enzymes is recommended during treatment. A study reported that 8.9% of patients experienced grade 2 or 3 elevations in liver function tests within six months of starting therapy, but these were typically manageable .

Comparative Efficacy Table

Wirkmechanismus

Leflunomide-d4 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a decrease in the production of pyrimidines, which are essential for DNA and RNA synthesis. As a result, this compound inhibits the proliferation of rapidly dividing cells, such as activated lymphocytes, and exerts immunomodulatory and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Teriflunomid: Der aktive Metabolit von Leflunomid, ebenfalls ein DHODH-Inhibitor.

Methotrexat: Ein weiteres DMARD, das Dihydrofolat-Reduktase hemmt.

Sulfasalazin: Ein DMARD mit entzündungshemmenden Eigenschaften.

Hydroxychloroquin: Ein Antimalariamittel mit immunmodulatorischen Wirkungen.

Einzigartigkeit von Leflunomid-d4

Leflunomid-d4 ist einzigartig aufgrund des Vorhandenseins von Deuteriumatomen, die es in pharmakokinetischen und metabolischen Studien nützlich machen. Die Deuteriumatome bieten einen deutlichen Massenunterschied, der mithilfe der Massenspektrometrie nachgewiesen werden kann, wodurch eine präzise Verfolgung und Analyse der Verbindung in biologischen Systemen ermöglicht wird.

Biologische Aktivität

Leflunomide-d4 is a stable isotope-labeled derivative of leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis (RA). The compound exhibits significant biological activity through various mechanisms, particularly its role as a pyrimidine synthesis inhibitor and an aryl hydrocarbon receptor (AhR) agonist. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily through its active metabolite, A771726, which inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. This inhibition disrupts lymphocyte proliferation and has implications for autoimmune diseases such as RA. The following mechanisms are central to its biological activity:

- Inhibition of Pyrimidine Synthesis : By inhibiting DHODH, this compound limits the availability of pyrimidines necessary for DNA synthesis and cell division in lymphocytes, thus reducing their proliferation .

- AhR Activation : Recent studies have identified leflunomide as an agonist of the AhR, leading to nuclear translocation of AhR and modulation of gene expression related to immune responses and drug metabolism .

Biological Activity in Clinical Studies

Leflunomide has been extensively studied in clinical settings for its efficacy in treating RA. A notable study involving 334 patients demonstrated significant improvements in disease activity scores (DAS28) after 12 and 24 weeks of treatment:

| Time Point | DAS28 Response Rate (%) |

|---|---|

| 12 weeks | 71.9 |

| 24 weeks | 84.6 |

The study reported that 25% of patients achieved clinical remission (DAS28 ≤ 2.6), with common adverse reactions including diarrhea (3.0%) and nausea (2.4%) but no new significant side effects identified compared to previous studies .

In Vitro and In Vivo Research Findings

Research has also explored the effects of leflunomide on cancer cells, particularly neuroblastoma. In vitro studies indicated that leflunomide significantly reduced cell proliferation and induced apoptosis in neuroblastoma cell lines:

- Cell Cycle Arrest : Treatment with leflunomide caused S-phase cell cycle arrest in neuroblastoma cells, leading to increased apoptosis rates .

- Tumor Growth Inhibition : In a xenograft model using SCID mice, leflunomide treatment resulted in notable inhibition of tumor growth, suggesting potential applications in targeted cancer therapies .

Case Studies

A prospective study evaluated the efficacy and safety of leflunomide in patients with active RA. The findings highlighted the rapid onset of action and sustained improvement in disease activity:

Eigenschaften

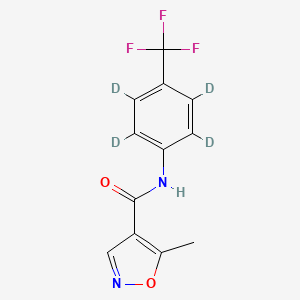

IUPAC Name |

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOGYURTWQBHIL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.